Cas no 2227783-98-2 (2-methyl-6-(2S)-oxiran-2-ylpyridine)

2-methyl-6-(2S)-oxiran-2-ylpyridine is a versatile organic compound with a unique 2-methylpyridine core and an oxirane ring. This compound exhibits excellent stability and can be utilized in various synthetic applications, including the synthesis of heterocyclic compounds. Its structural features offer enhanced reactivity and selectivity, making it a valuable intermediate in organic synthesis.
2-methyl-6-(2S)-oxiran-2-ylpyridine structure
2227783-98-2 structure
Product Name:2-methyl-6-(2S)-oxiran-2-ylpyridine
CAS No:2227783-98-2
MF:C8H9NO
MW:135.163161993027
CID:6585877
PubChem ID:92547364
Update Time:2025-06-18

2-methyl-6-(2S)-oxiran-2-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-6-(2S)-oxiran-2-ylpyridine
    • EN300-2000384
    • 2227783-98-2
    • 2-methyl-6-[(2S)-oxiran-2-yl]pyridine
    • Inchi: 1S/C8H9NO/c1-6-3-2-4-7(9-6)8-5-10-8/h2-4,8H,5H2,1H3/t8-/m1/s1
    • InChI Key: SYPUSOJEWTYLPP-MRVPVSSYSA-N
    • SMILES: O1C[C@@H]1C1C=CC=C(C)N=1

Computed Properties

  • Exact Mass: 135.068413911g/mol
  • Monoisotopic Mass: 135.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 25.4Ų

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Additional information on 2-methyl-6-(2S)-oxiran-2-ylpyridine

Introduction to 2-Methyl-6-(2S)-oxiran-2-ylpyridine (CAS No. 2227783-98-2)

2-Methyl-6-(2S)-oxiran-2-ylpyridine (CAS No. 2227783-98-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as (S)-6-methyl-5-vinylpyridin-3-ol, is characterized by its chiral oxirane moiety and pyridine ring, which endow it with a range of interesting chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, including its synthesis, applications, and recent research developments.

The structure of 2-methyl-6-(2S)-oxiran-2-ylpyridine consists of a pyridine ring substituted with a methyl group at the 2-position and an oxirane ring at the 6-position. The chiral center in the oxirane ring imparts enantiomeric specificity, making this compound valuable for asymmetric synthesis and the development of chiral catalysts. The pyridine ring, a common heterocyclic moiety in many bioactive molecules, contributes to the compound's potential for pharmaceutical applications.

In terms of synthesis, 2-methyl-6-(2S)-oxiran-2-ylpyridine can be prepared through various routes, including the epoxidation of an appropriate allylic alcohol followed by a stereoselective transformation. One notable method involves the use of a chiral catalyst to achieve high enantiomeric excess (ee) in the epoxidation step. This approach not only ensures the formation of the desired enantiomer but also enhances the overall yield and purity of the final product.

The biological activity of 2-methyl-6-(2S)-oxiran-2-ylpyridine has been a subject of recent research interest. Studies have shown that this compound exhibits promising pharmacological properties, particularly in the areas of anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-methyl-6-(2S)-oxiran-2-ylpyridine derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest potential therapeutic applications in inflammatory diseases.

In addition to its anti-inflammatory properties, 2-methyl-6-(2S)-oxiran-2-ylpyridine has also shown promise as an anti-cancer agent. Research conducted at a leading pharmaceutical institute found that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.

The versatility of 2-methyl-6-(2S)-oxiran-2-ylpyridine extends beyond its biological applications. In materials science, this compound has been explored as a building block for the synthesis of advanced functional materials. For example, it has been used to prepare chiral polymers with unique optical and electronic properties. These polymers have potential applications in areas such as sensors, optoelectronics, and drug delivery systems.

The environmental impact and safety profile of 2-methyl-6-(2S)-oxiran-2-ylpyridine are also important considerations. While detailed toxicological studies are ongoing, preliminary data suggest that this compound is relatively safe for handling under standard laboratory conditions. However, appropriate safety measures should always be followed when working with any chemical substance to ensure both personal and environmental safety.

In conclusion, 2-methyl-6-(2S)-oxiran-2-ylpyridine (CAS No. 2227783-98-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it an attractive candidate for further research and development in fields such as pharmaceuticals, materials science, and asymmetric synthesis. As new studies continue to uncover its full range of capabilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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